Lepzacitinib

JAK inhibitor selectivity kinase profiling atopic dermatitis

Lepzacitinib (ATI-1777) is a topical 'soft' JAK1/3 inhibitor engineered for local dermal efficacy with rapid systemic clearance, achieving plasma concentrations <5% of the JAK1/3 IC50. Unlike oral JAK inhibitors, it eliminates systemic exposure risks while delivering 1.5 nM JAK1 potency. Validated in Phase 2b trials with 69.7% EASI reduction and 32–833× selectivity over 214 kinases. The definitive chemical probe for dissecting JAK1/3-specific signaling in dermatological inflammation models without confounding off-target effects. Ideal for formulation science, target validation, and preclinical atopic dermatitis research.

Molecular Formula C18H21N5O3
Molecular Weight 355.4 g/mol
CAS No. 2321488-47-3
Cat. No. B12380203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLepzacitinib
CAS2321488-47-3
Molecular FormulaC18H21N5O3
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C(=C1NC3CCCN(C3)C(=O)CC#N)C=CN2
InChIInChI=1S/C18H21N5O3/c1-2-26-18(25)14-10-21-17-13(6-8-20-17)16(14)22-12-4-3-9-23(11-12)15(24)5-7-19/h6,8,10,12H,2-5,9,11H2,1H3,(H2,20,21,22)/t12-/m1/s1
InChIKeyQQOPOYMFJLUSBI-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lepzacitinib (ATI-1777) for Procurement: Topical Soft JAK1/3 Inhibitor for Atopic Dermatitis Research


Lepzacitinib (CAS 2321488-47-3, also known as ATI-1777) is a small-molecule Janus kinase (JAK) inhibitor that targets JAK1 and JAK3 with IC50 values of 1.5 nM and 3.6 nM, respectively, in cell-free enzyme assays . It is designed as a topical 'soft' JAK inhibitor intended for local efficacy in the skin with rapid systemic metabolism to limit systemic exposure [1]. Lepzacitinib is under clinical investigation for atopic dermatitis and has completed Phase 2b trials (NCT05432596) [2]. The compound was originally claimed in patent WO2019090158A1 and is developed by Aclaris Therapeutics from its KINect® drug discovery platform [3].

Why Generic JAK Inhibitor Substitution Fails: Lepzacitinib's Topical Soft Drug Design vs. Oral Systemic Alternatives


Generic substitution of JAK inhibitors is not scientifically valid for atopic dermatitis research applications because of fundamental differences in molecular design, route of administration, and resultant systemic exposure profiles. Oral JAK inhibitors such as tofacitinib (pan-JAK) and baricitinib (JAK1/2-selective) achieve therapeutic plasma concentrations that drive systemic JAK inhibition, which carries established class-wide safety concerns including serious infections, malignancies, and cardiovascular events [1]. In contrast, lepzacitinib is a 'soft' JAK inhibitor engineered with multiple metabolic sites to be active at the dermal application site while undergoing rapid systemic clearance, with >86% of plasma samples below 1 ng/mL and mean plasma concentrations less than 5% of the JAK1/3 IC50 in Phase 2a trials [2]. This pharmacokinetic differentiation fundamentally alters the risk-benefit profile and renders lepzacitinib a distinct research tool for topical JAK inhibition studies, not interchangeable with oral JAK inhibitors [3].

Lepzacitinib Quantitative Differentiation: Head-to-Head Selectivity, In Vivo Efficacy, and Systemic Exposure Data


JAK Isoform Selectivity: Lepzacitinib vs. Tofacitinib and Baricitinib

Lepzacitinib demonstrates a JAK1/3-selective inhibition profile distinct from both the pan-JAK inhibitor tofacitinib and the JAK1/2-selective inhibitor baricitinib. In cell-free enzyme assays, lepzacitinib inhibits JAK1 with an IC50 of 1.5 nM and JAK3 with an IC50 of 3.6 nM, while showing reduced potency against JAK2 (7.1 nM) and TYK2 (19.0 nM) . This profile contrasts with tofacitinib, which shows IC50 values of 15.1 nM (JAK1), 77.4 nM (JAK2), and 55.0 nM (JAK3) [1], and baricitinib, which shows IC50 values of 5.9 nM (JAK1), 5.7 nM (JAK2), >400 nM (JAK3), and 53 nM (TYK2) [2]. Lepzacitinib provides approximately 10-fold greater potency against JAK1 versus tofacitinib and retains JAK3 inhibitory activity that baricitinib (>400 nM) lacks entirely.

JAK inhibitor selectivity kinase profiling atopic dermatitis

Broad Kinase Selectivity: Lepzacitinib vs. 214-Kinase Panel Screening

Lepzacitinib exhibits high selectivity for JAK1 and JAK3 over a broad panel of 214 additional human protein kinases, with 32- to 833-fold selectivity demonstrated . At a screening concentration of 1 μM, lepzacitinib showed no significant inhibition of off-target kinases from the 214-kinase panel . This broad kinase selectivity profile supports its use as a clean chemical probe for JAK1/3-dependent signaling studies with reduced risk of confounding off-target pharmacological effects compared to less comprehensively profiled JAK inhibitors.

kinase selectivity off-target profiling JAK inhibitor

Functional Cellular Selectivity: IL-2/JAK1/3 vs. IFN-γ/JAK1/2 and GM-CSF/JAK2 Pathways

In isolated human peripheral blood mononuclear cells (PBMCs), lepzacitinib demonstrates functional selectivity for JAK1/3-mediated signaling over JAK1/2 and JAK2 pathways. Lepzacitinib inhibits STAT phosphorylation with an IC50 of 19 nM and shows approximately 5-fold selectivity over JAK1/2 signaling and approximately 42- to 47-fold selectivity over JAK2-dependent pathways . It selectively inhibits IL-2-induced activation of JAK1/3 over IFN-γ-induced activation of JAK1/2, GM-CSF-induced activation of JAK2, and IL-12-induced activation of JAK2/TYK2 . This cellular selectivity profile confirms that the biochemical JAK isoform selectivity translates into functionally meaningful pathway discrimination in primary human immune cells.

cellular selectivity STAT phosphorylation cytokine signaling

In Vivo Efficacy: Topical Lepzacitinib CCL8 Inhibition in Porcine Atopic Dermatitis Model

In a preclinical porcine model of atopic dermatitis, topical application of lepzacitinib (2% solution) inhibited IL-15-induced expression of chemokine (C-C motif) ligand 8 (CCL8) mRNA by 83% relative to vehicle control . CCL8 is a chemokine involved in the recruitment of inflammatory cells in atopic dermatitis pathophysiology. This 83% reduction provides direct in vivo evidence of target engagement and anti-inflammatory efficacy following topical administration in a disease-relevant animal model, substantiating the compound's utility for topical JAK1/3 inhibition studies in dermatological research applications.

in vivo efficacy porcine model CCL8 atopic dermatitis

Minimal Systemic Exposure: Lepzacitinib Plasma Levels vs. Pharmacologically Active Threshold

Lepzacitinib's 'soft' drug design achieves dermal JAK inhibition with minimal systemic exposure. In the Phase 2a clinical trial (ATI-1777-AD-201), average plasma concentrations of lepzacitinib remained below 5% of the IC50 for JAK1/3 inhibition in patients with moderate to severe atopic dermatitis following 4 weeks of twice-daily topical application [1]. Pharmacokinetic analysis showed that >86% of plasma samples had concentrations below 1 ng/mL [2]. In the Phase 2b trial (ATI-1777-AD-202), 97% of plasma samples from dosed patients had concentrations below 10% of the JAK1/3 IC50 [3]. This contrasts sharply with oral JAK inhibitors such as tofacitinib and baricitinib, which achieve systemic plasma concentrations in the therapeutic range that produce measurable systemic JAK inhibition and associated class-wide safety risks including infections, malignancies, and cardiovascular events [4].

pharmacokinetics systemic exposure soft drug design topical JAK inhibitor

Clinical Efficacy: Lepzacitinib Phase 2a and 2b Trial Outcomes in Atopic Dermatitis

Lepzacitinib has demonstrated statistically significant clinical efficacy in two Phase 2 trials for atopic dermatitis. In the Phase 2a trial (NCT04598269, n=48), topical lepzacitinib 2% BID achieved a 74.45% reduction from baseline in modified EASI (mEASI) score at week 4 compared to 41.43% for vehicle (P < 0.001), representing a 33-percentage-point absolute improvement [1]. In the Phase 2b trial (NCT05432596, n=250), lepzacitinib 2% BID achieved a 69.7% reduction in EASI score versus 58.7% for pooled vehicle (p=0.035) at week 4 [2]. In the per-protocol population, the reduction was 70.8% versus 58.5% for vehicle [2]. Response rates were noted as 'on par with existing market competition' while maintaining minimal systemic exposure and no serious infections, malignancies, major adverse cardiovascular events, or thromboses reported [3].

clinical efficacy atopic dermatitis EASI score Phase 2 trial

Lepzacitinib Application Scenarios: Where This Topical JAK1/3 Inhibitor Provides Verifiable Research Value


Dermatological JAK1/3 Pathway Studies Requiring Local Inhibition Without Systemic Confounding

Researchers investigating JAK1/3-mediated cytokine signaling (IL-2, IL-4, IL-13, IL-15, IL-31) in dermal inflammation models can utilize lepzacitinib as a topical agent that provides local JAK1/3 inhibition at the application site while maintaining plasma concentrations <5% of the IC50, as demonstrated in Phase 2a and 2b trials [1]. This pharmacokinetic profile enables clean experimental separation of local versus systemic JAK pathway contributions to inflammatory phenotypes, a capability not offered by oral JAK inhibitors that produce systemic pathway modulation. Lepzacitinib's 83% reduction of IL-15-induced CCL8 expression in porcine skin provides validated in vivo target engagement data supporting this application.

Kinase Selectivity Profiling and Chemical Probe Studies for JAK1/3 Biology

Lepzacitinib's demonstrated 32- to 833-fold selectivity for JAK1/3 over a panel of 214 human protein kinases [1] and its functional cellular selectivity (5-fold over JAK1/2, 42- to 47-fold over JAK2) qualify it as a high-quality chemical probe for dissecting JAK1/3-specific signaling events. This broad selectivity characterization distinguishes lepzacitinib from less comprehensively profiled JAK inhibitors and supports its use in target validation studies, kinase panel screening, and pathway deconvolution experiments where off-target kinase inhibition would confound interpretation.

Preclinical Topical Formulation Development and Dermatological Drug Delivery Studies

Lepzacitinib has been formulated as a topical solution and as an emollient-containing spray formulation in clinical development [1], providing a foundation for formulation science studies examining JAK inhibitor delivery to the epidermis and dermis. The compound's 'soft' drug design with multiple metabolic sites makes it a relevant model compound for studying topical drug delivery, dermal metabolism, and strategies for achieving local efficacy while limiting systemic exposure. Researchers investigating topical formulation optimization, penetration enhancement, or dermal pharmacokinetic-pharmacodynamic relationships can leverage lepzacitinib's well-characterized in vitro potency, in vivo efficacy, and clinical pharmacokinetic data as benchmarks.

Atopic Dermatitis Translational Research and Disease Model Validation

Lepzacitinib's positive Phase 2 clinical efficacy data in atopic dermatitis patients—including 74.45% mEASI reduction in Phase 2a [1] and 69.7% EASI reduction in Phase 2b —validate its translational relevance for atopic dermatitis research. Researchers can employ lepzacitinib as a reference JAK1/3 inhibitor to benchmark novel atopic dermatitis therapeutics in preclinical models, to study JAK-STAT pathway contributions to skin barrier dysfunction and pruritus, or to validate disease-relevant biomarkers. The compound's demonstrated clinical efficacy, combined with its favorable safety profile (no serious infections, malignancies, MACE, or thromboses reported in Phase 2 trials) , establishes it as a clinically validated tool compound for dermatological JAK pathway research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lepzacitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.